Coumetarol

Vue d'ensemble

Description

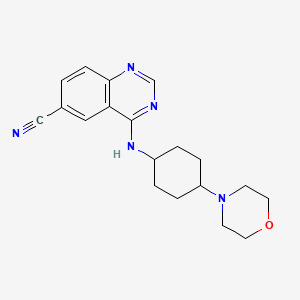

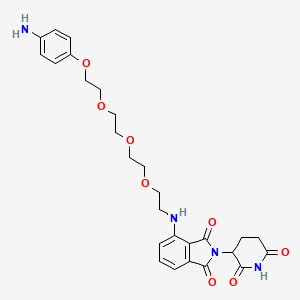

Coumetarol is a chemical compound with the molecular formula C21H16O7 . It is also known by the synonym Dicumoxane .

Synthesis Analysis

The synthesis of coumarin derivatives, which include coumetarol, involves the addition of various functional groups and spectroscopic investigations. The compounds are characterized by NMR, FTIR, UV-vis, mass spectroscopy, and single crystal X-ray diffraction studies .Molecular Structure Analysis

The structural analysis of coumarin derivatives reveals that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis

The chemical reactions of coumarin derivatives, including coumetarol, involve the addition of various functional groups. The intermolecular interactions and their contributions were quantified using 2D fingerprint plots .Physical And Chemical Properties Analysis

Coumetarol has a molecular weight of 380.35 . Its percent composition is C 66.31%, H 4.24%, O 29.45% .Applications De Recherche Scientifique

Coumetarol's Role in Reproductive Research

Coumetarol, a plant-derived phytoestrogen, has been studied for its effects on reproductive health and hormone regulation. For instance, it has been shown to disrupt reproductive function by affecting hormone secretion and altering the endometrial milieu through prostaglandin stimulation, potentially impacting the regulation of the estrous cycle and early pregnancy in mares (Szóstek et al., 2016). Additionally, Coumestrol's effect on the NZB/W F1 murine model of systemic lupus suggests that it can ameliorate certain aspects of disease progression in models of systemic autoimmunity by influencing cellular and humoral immunity (Schoenroth et al., 2004).

Neuroendocrine and Behavioral Implications

Coumetarol exhibits both estrogenic and anti-estrogenic effects, varying between peripheral reproductive tissues and the brain. Research on estrogen receptor α knockout mice indicated that Coumestrol has anti-estrogenic actions in the brain and pituitary, mediated by ERα, suggesting its influence on neuroendocrine functions (Jacob et al., 2001). Its effects on locomotor and fear-related behaviors in female mice further demonstrate the compound's interaction with estrogen receptors, potentially disrupting estrogen-enhanced locomotor activity and indicating its influence on cognitive and emotional processes (Garey et al., 2001).

Metabolic and Anti-Obesity Effects

Recent research indicates that Coumestrol can influence metabolism and potentially offer anti-obesity effects. A study on high-fat diet-fed mice showed that Coumestrol treatment led to reduced body weight, improved glucose tolerance, reduced adiposity, and expanded brown adipose tissue mass. The compound was also observed to up-regulate brown adipocyte markers and lipolytic gene expression in adipose tissue, implicating its role in enhancing metabolic functions and managing obesity (Kim et al., 2019).

Impact on Autoimmune Conditions

Coumestrol's modulation of the immune response has been noted in studies focusing on autoimmune conditions. For example, it was found to inhibit autoantibody production and modulate Th1 response in experimental autoimmune thyroiditis, suggesting its potential in mitigating thyroid-specific autoantibody production and contributing to the management of autoimmune thyroiditis (Jin et al., 2016).

Neuroprotective Potential

Coumestrol has also been explored for its neuroprotective properties. Research indicates that it can prevent Na+, K+-ATPase inhibition and afford histological neuroprotection in male rats subjected to cerebral global ischemia, suggesting its potential in preventing neuronal loss and rescuing critical enzymatic activity in the context of cerebral ischemia (Castro et al., 2014).

Mécanisme D'action

Target of Action

Coumetarol, also known as Dicumoxane, is a vitamin K antagonist . It primarily targets vitamin K , which plays a crucial role in the coagulation cascade, a series of chemical reactions that lead to the formation of a blood clot .

Mode of Action

Coumetarol interacts with its target, vitamin K, by inhibiting its function. This interaction results in a significant reduction in thrombus weight, indicating that Coumetarol effectively inhibits thrombus formation . The compound is particularly effective in an arterio-venous shunt model, suggesting a strong anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by Coumetarol is the coagulation cascade . By antagonizing vitamin K, Coumetarol disrupts the synthesis of several clotting factors that are dependent on vitamin K. This disruption leads to a decrease in thrombus formation, thereby exerting an anticoagulant effect .

Pharmacokinetics

It is known that coumetarol is an oral anticoagulant , suggesting that it is likely absorbed through the gastrointestinal tract

Result of Action

The molecular and cellular effects of Coumetarol’s action primarily involve the inhibition of thrombus formation. This is achieved through the antagonism of vitamin K, leading to a disruption in the coagulation cascade and a subsequent decrease in the formation of blood clots .

Safety and Hazards

Propriétés

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCJFFQZPGTGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195902 | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4366-18-1 | |

| Record name | Coumetarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4366-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumetarol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumetarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMETAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?

A1: Coumetarol belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:

Q2: What are the limitations of existing synthesis methods for Coumetarol as highlighted in the research?

A2: The research points out specific drawbacks of previous methods:

- Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.

- Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)